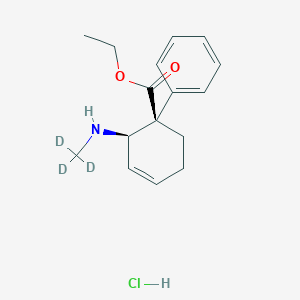

![molecular formula C12H16N2 B3320203 (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane CAS No. 1217977-97-3](/img/structure/B3320203.png)

(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane

Overview

Description

Molecular Structure Analysis

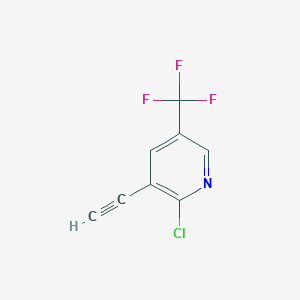

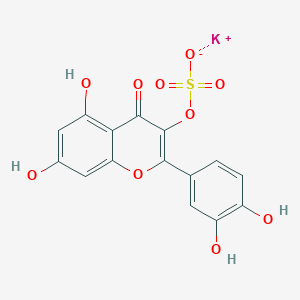

The molecular formula of “(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane” is C12H16N2 . The molecular weight is 350.09 .Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . Its specific rotation [a]20/D is +15.0 to +17.0 deg (C=3, 2mol/L NaOH sol.) . It has a melting point of 270°C .Scientific Research Applications

Synthesis and Pharmaceutical Research

(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane, a rigid piperazine homologue, is primarily used in medicinal chemistry and pharmaceutical research. Its synthesis is complex, but recent studies have developed concise sequences for its production on a gram scale. This advancement is crucial for its application in medicinal chemistry, particularly for the development of new pharmaceutical compounds (Beinat et al., 2013).

Structural Analysis

The compound has been structurally characterized through various methods, including crystallography. For instance, a study focused on its molecular structure, revealing the orientation of benzene rings in the molecule and their interactions, which are critical for understanding its behavior in pharmaceutical applications (Chunli Wu et al., 2011).

Catalytic Applications

The compound's derivatives have been utilized in asymmetric organocatalysis. For example, certain chiral bicyclic diamines derived from it have shown effectiveness in catalyzing enantioselective reactions, a crucial aspect of synthesizing chiral pharmaceuticals (González-Olvera et al., 2008).

Antiproliferative Properties

Research has also explored its potential in cancer treatment. For instance, derivatives of this compound have demonstrated significant antiproliferative activity against human cervical cancer cell lines, indicating its potential as a component in anticancer drugs (Laskar et al., 2018).

Chemical Synthesis

In addition to its applications in pharmacology and catalysis, the compound is also significant in the field of chemical synthesis. Various methods have been developed for synthesizing substituted derivatives of this compound, contributing to a broader understanding of its chemical properties and potential uses (Yakovlev et al., 2000).

Veterinary Medicine

Its derivatives have also been used in the synthesis of veterinary pharmaceuticals, demonstrating its versatility and importance in multiple fields of medicinal chemistry (Ding Yan, 2004).

Safety and Hazards

“(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name |

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRFUVVWNBBEDI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)

![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)

![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)